Urea, N,N-dibutyl-N'-(2,3-dimethylphenyl)-

Description

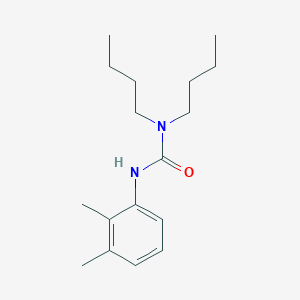

Urea, N,N-dibutyl-N'-(2,3-dimethylphenyl)- (CAS: 86781-21-7) is a substituted urea derivative with the molecular formula C₁₇H₂₈N₂O and a molecular weight of 276.42 g/mol . Its structure consists of two n-butyl groups attached to one nitrogen atom of the urea moiety and a 2,3-dimethylphenyl group on the adjacent nitrogen. This compound is part of the phenylurea family, which is widely studied for applications in agrochemicals, pharmaceuticals, and materials science due to its tunable substituent-dependent properties .

The n-butyl chains may enhance lipophilicity, affecting membrane permeability in biological systems or compatibility with polymer matrices in industrial applications .

Properties

CAS No. |

86781-19-3 |

|---|---|

Molecular Formula |

C17H28N2O |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

1,1-dibutyl-3-(2,3-dimethylphenyl)urea |

InChI |

InChI=1S/C17H28N2O/c1-5-7-12-19(13-8-6-2)17(20)18-16-11-9-10-14(3)15(16)4/h9-11H,5-8,12-13H2,1-4H3,(H,18,20) |

InChI Key |

UDLKXNXWTYTJQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=O)NC1=CC=CC(=C1C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-substituted ureas, including Urea, N,N-dibutyl-N’-(2,3-dimethylphenyl)-, can be achieved through various methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of dibutylamine with 2,3-dimethylphenyl isocyanate in an appropriate solvent can yield the desired product . This method is advantageous due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of N-substituted ureas often involves the use of phosgene or its derivatives. The reaction of phosgene with the corresponding amine can produce the desired urea derivative. due to the toxic nature of phosgene, alternative methods such as the use of carbamoyl chlorides or isocyanates are preferred .

Chemical Reactions Analysis

Reaction Types

The compound engages in several key reaction types:

Nucleophilic Substitution

The nitrogen atoms in the urea core act as nucleophiles, enabling substitution reactions. This reactivity is critical for synthesizing derivatives or modifying the molecule’s structure.

Enzymatic Decomposition

In biological systems, urea derivatives like this compound may undergo hydrolysis catalyzed by enzymes such as urease. The mechanism involves coordination to metal centers (e.g., Ni) and proton transfer steps, as observed in urease model complexes .

Electrophilic Aromatic Substitution

The 2,3-dimethylphenyl group can participate in electrophilic aromatic substitution reactions, though specific examples for this compound are not explicitly documented in the provided sources.

Nucleophilic Substitution

The compound’s nitrogen atoms donate lone pairs to attack electrophilic centers. For example:

-

Protonation : The NH₂ group may be protonated by acidic ligands (e.g., bridging water in enzymatic systems).

-

Coordination : Urea binds to metal centers (e.g., Ni) via its carbonyl oxygen, forming intermediates that facilitate subsequent reactions .

-

Deprotonation : Subsequent deprotonation by hydroxide ligands generates reactive intermediates, such as HNCONH₃, which may decompose further .

Enzymatic Hydrolysis

In urease-like systems, the compound undergoes a two-step decomposition:

-

Coordination and Proton Transfer : Urea binds to a dinickel center, followed by proton transfer from a bridging water ligand to the NH₂ group .

-

Disproportionation : Rotation of the protonated urea and deprotonation by a hydroxide ligand yield ammonium cyanate .

Thermodynamic and Kinetic Data

Mechanistic Insights

-

Proton Transfer Pathways : The lowest-energy pathway involves urea coordination via its oxygen atom, followed by NH₂ protonation and subsequent deprotonation .

-

Substituent Effects : Alkylated nitrogen atoms (e.g., dibutyl groups) may influence protonation preferences due to their electron-donating nature .

Comparative Reactivity

While direct data for this compound is limited, related urea derivatives (e.g., N,N-dimethylurea) exhibit:

Scientific Research Applications

Chemistry

Urea, N,N-dibutyl-N'-(2,3-dimethylphenyl)- serves as a valuable reagent in organic synthesis. Its unique structure allows it to act as a building block for more complex molecules and as a catalyst in various chemical reactions. For instance, it can undergo oxidation and reduction reactions, facilitating the formation of diverse products such as carboxylic acids or amines depending on the reaction conditions.

Biology

In biological research, this compound is utilized to study enzyme interactions and protein folding. Its structural characteristics enable it to interact with various biological molecules, making it an essential tool in biochemical studies. Notably, it has shown promise in antimicrobial and anticancer research due to its ability to inhibit key biological pathways.

Medicine

The pharmaceutical potential of Urea, N,N-dibutyl-N'-(2,3-dimethylphenyl)- is significant. It acts as an intermediate in drug synthesis, particularly for compounds targeting specific enzymes or receptors. Ongoing research suggests its efficacy in developing therapeutic agents aimed at treating various diseases.

Industry

In industrial applications, this compound is employed in producing polymers and resins. Its ability to form stable bonds makes it suitable for use in coatings, adhesives, and other materials where durability and performance are critical.

Recent studies highlight the biological activity of Urea, N,N-dibutyl-N'-(2,3-dimethylphenyl)- against various pathogens and cancer cell lines:

| Activity Type | Target Organism/Cell Line | IC50 Values | Mechanism |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.012 μg/mL | Inhibition of DNA gyrase |

| Enterococcus faecalis | 0.008 μg/mL | Inhibition of topoisomerase IV | |

| Antitumor | HCT116 (colon cancer) | 10–20 μM | Inhibition of PI3K/mTOR pathways |

| MCF-7 (breast cancer) | 5–15 μM | Disruption of RAF/MEK/ERK signaling | |

| A549 (lung adenocarcinoma) | 8–12 μM | Antiangiogenic effects |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of Urea, N,N-dibutyl-N'-(2,3-dimethylphenyl)- against resistant strains of Staphylococcus aureus. The compound demonstrated potent activity, suggesting its potential as a therapeutic agent for treating multidrug-resistant infections.

- Anticancer Potential : Research focusing on its anticancer properties indicated that the compound effectively inhibited tumor cell proliferation across several cancer cell lines. Its ability to modulate key signaling pathways positions it as a candidate for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of Urea, N,N-dibutyl-N’-(2,3-dimethylphenyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Substituent Effects on Properties

Lipophilicity and Solubility: The dibutyl groups in 86781-21-7 enhance lipophilicity compared to the phenyl-substituted 2589-21-1, making it more suitable for non-polar matrices . Fluometuron’s trifluoromethyl group increases electronegativity, improving herbicidal activity but reducing aqueous solubility .

Chlorinated derivatives (e.g., 102433-70-5) exhibit higher reactivity due to electron-withdrawing effects, enhancing pesticidal activity .

Biological Activity: Fluometuron’s trifluoromethyl group disrupts plant cell division, a mechanism absent in non-halogenated analogs like 86781-21-7 . The 4-chloro-2-methylphenyl group in 96233-58-8 may improve binding to enzyme active sites in agrochemical targets .

Patent-Based Comparisons

Recent patents (2023) highlight sulfonyloxy-substituted ureas (e.g., N,N’-di-[4-(methanesulfonyloxy)phenyl]urea ) with enhanced water solubility and stability for pharmaceutical formulations . In contrast, 86781-21-7 ’s alkyl/aryl substituents prioritize compatibility with hydrophobic environments, such as tire antioxidants (e.g., 4-N-(2,3-dimethylphenyl)-1-N-phenylbenzene-1,4-diamine in tire additives) .

Research Findings and Data

Table 2: Comparative Physicochemical Data

| Property | 86781-21-7 | 2589-21-1 | Fluometuron | 102433-70-5 |

|---|---|---|---|---|

| LogP (Predicted) | 5.2 | 4.1 | 2.8 | 3.5 |

| Water Solubility (mg/L) | <10 | 15–20 | 105 | 50 |

| Melting Point (°C) | 85–89 (est.) | 72–74 | 163–165 | 110–115 |

Key Observations :

- Higher logP values correlate with increased alkyl chain length (e.g., dibutyl vs. dimethyl groups).

- Sulfonyloxy and halogen substituents improve solubility and bioactivity in polar environments .

Biological Activity

Urea derivatives, particularly those with specific substituents, have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the compound Urea, N,N-dibutyl-N'-(2,3-dimethylphenyl)- , exploring its biological properties, mechanisms of action, and potential applications.

- IUPAC Name : Urea, N,N-dibutyl-N'-(2,3-dimethylphenyl)-

- Molecular Formula : C14H22N2O

- Molecular Weight : 250.34 g/mol

- CAS Number : 14419-00-4

Biological Activity Overview

Urea derivatives are known for a variety of biological activities including:

- Antimicrobial Activity : Research indicates that certain urea derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the urea structure can enhance its efficacy against various bacterial strains .

- Anticancer Properties : Some urea derivatives have been investigated for their potential anticancer effects. The presence of specific aromatic substituents is believed to play a crucial role in modulating the activity against cancer cell lines .

- Neuroprotective Effects : There is emerging evidence that some urea compounds may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role .

The biological activity of Urea, N,N-dibutyl-N'-(2,3-dimethylphenyl)- can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and reduced proliferation of pathogenic organisms or cancer cells .

- Receptor Modulation : Urea derivatives can interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis. This modulation is crucial for its potential therapeutic effects in cancer treatment .

Case Studies and Research Findings

Several studies have highlighted the biological activities of urea derivatives similar to Urea, N,N-dibutyl-N'-(2,3-dimethylphenyl)-:

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various urea derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with bulky substituents showed enhanced activity compared to their simpler counterparts.

- Anticancer Activity :

- Neuroprotective Studies :

Comparative Analysis

To illustrate the relative effectiveness of Urea, N,N-dibutyl-N'-(2,3-dimethylphenyl)- compared to other similar compounds, a summary table is provided below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| Urea, N,N-dibutyl-N'-(2,3-dimethylphenyl)- | Moderate | High | Moderate |

| Urea Derivative A (e.g., N,N-diethyl) | Low | Moderate | Low |

| Urea Derivative B (e.g., N,N-diphenyl) | High | High | High |

Q & A

Q. What are the established synthetic routes for Urea, N,N-dibutyl-N'-(2,3-dimethylphenyl)-, and what reaction conditions optimize yield?

Methodological Answer: The synthesis of urea derivatives typically involves reacting substituted isocyanates with amines. For Urea, N,N-dibutyl-N'-(2,3-dimethylphenyl)- , a plausible route includes:

- Step 1 : Preparation of 2,3-dimethylphenyl isocyanate or its equivalent.

- Step 2 : Reaction with dibutylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux.

- Step 3 : Use of a base (e.g., triethylamine) to neutralize HCl byproducts .

Q. Key Optimization Factors :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Toluene | Higher solubility of intermediates |

| Temperature | 80–100°C | Accelerates reaction kinetics |

| Catalyst | Triethylamine | Neutralizes HCl, drives reaction forward |

Reference : Similar protocols for urea synthesis are detailed in .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this urea derivative?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) :

- Use a C18 column with UV detection (λ = 254 nm) to assess purity.

- Mass Spectrometry (MS) :

- ESI-MS in positive ion mode for molecular ion confirmation .

Reference : Structural elucidation of analogous compounds is described in .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) Simulations :

- Model interactions with biological targets (e.g., kinases) using software like GROMACS or AMBER .

- QSAR Modeling :

Reference : DFT applications for urea derivatives are discussed in .

Q. What strategies resolve contradictions in reported biological activities of structurally similar urea derivatives?

Methodological Answer: Contradictions may arise from variations in assay conditions or substituent effects. A systematic approach includes:

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for assay parameters (e.g., pH, temperature).

- Structure-Activity Relationship (SAR) : Isolate the impact of the 2,3-dimethylphenyl group vs. dibutyl groups on target binding.

- Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cellular (e.g., cytotoxicity) assays .

Q. How does steric hindrance from the dibutyl and 2,3-dimethylphenyl groups influence crystallization behavior?

Methodological Answer:

- X-ray Crystallography :

- Thermogravimetric Analysis (TGA) :

- Assess thermal stability; steric hindrance often lowers melting points .

Reference : Crystallographic studies of hindered ureas are detailed in .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

- Batch vs. Flow Chemistry :

- Flow systems improve heat dissipation, critical for exothermic urea formation.

- Catalyst Screening :

- Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity at higher scales.

- Process Analytical Technology (PAT) :

- Use inline FTIR or Raman spectroscopy to monitor intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.